(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide
Description
The compound (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is an acrylamide derivative featuring a conjugated (E)-configured double bond, substituted with thiophene rings and a 1-methylpyrrole moiety. The stereochemistry (E-configuration) is critical for its spatial arrangement, influencing interactions with biological targets. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for graphical representation , ensuring accurate validation .
Properties
IUPAC Name |
(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-19-10-2-5-15(19)13-20(14-17-7-4-12-23-17)18(21)9-8-16-6-3-11-22-16/h2-12H,13-14H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWBQITUNJHQA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a complex organic compound belonging to the class of acrylamide derivatives. Its unique structural features, including the presence of pyrrole and thiophene moieties, suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 382.5 g/mol. The structural configuration includes a central acrylamide group linked to two thiophene rings and a pyrrole derivative, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2OS2 |
| Molecular Weight | 382.5 g/mol |
| Structure | Structure |
Biological Activities
Research has indicated that acrylamide derivatives exhibit a range of biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize findings related to the biological activity of this specific compound.
Anticancer Activity
Studies have shown that compounds with similar structural features to this compound possess significant anticancer properties. For instance, acrylamide derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .
Case Study:
In vitro studies on related acrylamide compounds demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer potential. The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antiviral Activity
The antiviral potential of acrylamide derivatives has also been explored. Compounds structurally similar to this compound have shown efficacy against viral infections, particularly through inhibition of viral replication mechanisms .
Research Findings:
For example, certain pyrrole-based compounds were effective against herpes simplex virus type 1 (HSV-1), reducing plaque formation significantly at concentrations as low as 0.5 µg/mL . This suggests that the compound may share similar antiviral properties.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Pyrrole derivatives have been identified as selective AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
In Vitro Results:
A recent study reported that related pyrrole compounds exhibited AChE inhibitory activity with IC50 values ranging from 15 to 50 µM, highlighting their potential as therapeutic agents in neuropharmacology .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Antiviral Mechanisms: Disruption of viral entry or replication processes.
- Enzyme Interaction: Binding to active sites on enzymes like AChE, inhibiting their function.
Scientific Research Applications
Biological Activities
Research has indicated that acrylamide derivatives exhibit a range of biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize findings related to the biological activity of this specific compound.
Anticancer Activity
Compounds with similar structural features to (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide have demonstrated significant anticancer properties. For instance:
Case Study:
In vitro studies on related acrylamide compounds have shown IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer potential. The specific mechanism of action often involves modulation of signaling pathways associated with cell survival and proliferation.
Antiviral Activity
The antiviral potential of acrylamide derivatives has also been explored. Compounds structurally similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Research Findings:
Certain pyrrole-based compounds were effective against herpes simplex virus type 1 (HSV-1), significantly reducing plaque formation at concentrations as low as 0.5 µg/mL. This suggests that this compound may share similar antiviral properties.
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Pyrrole derivatives have been identified as selective AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
In Vitro Results:
Recent studies reported that related pyrrole compounds exhibited AChE inhibitory activity with IC50 values ranging from 15 to 50 µM, highlighting their potential as therapeutic agents in neuropharmacology.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.
Antiviral Mechanisms: Disruption of viral entry or replication processes.
Enzyme Interaction: Binding to active sites on enzymes like AChE, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural Comparison of Acrylamide Derivatives
Key Observations:
Stereochemistry: The target compound’s E-configuration contrasts with the Z-isomer in compound 5112 .
Substituent Effects: The 4-nitrophenyl group in 5112 introduces strong electron-withdrawing character, whereas the target compound’s thiophene and pyrrole groups are electron-rich, possibly enhancing π-π stacking interactions . The cyano group in the pyrazole-containing derivative increases polarity, which may improve solubility compared to the target compound .
Synthetic Routes: The target compound’s synthesis likely parallels methods for 5112, involving acrylamide coupling or oxazolone intermediates . Pyrazole derivatives, however, require cyclization steps with hydrazones or alkynes .
Physicochemical and Functional Implications
- Bioactivity Potential: While specific biological data for the target compound are unavailable, related acrylamides show promise in chemotherapy (e.g., 2-cyanoacrylamides ). The E-configuration may favor binding to enzymatic pockets due to reduced steric hindrance compared to Z-isomers.
Methodological Considerations
- Structural Validation: Tools like SHELXL and WinGX are indispensable for refining crystal structures and validating bond lengths/angles. For example, SHELXL’s robust handling of high-resolution data ensures precise stereochemical assignments .
- Limitations: The absence of crystallographic data for the target compound necessitates reliance on computational modeling or inferred comparisons with structurally characterized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
